4-(2,5-Difluorophenyl)pyridin-3-amine
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Overview
Description
4-(2,5-Difluorophenyl)pyridin-3-amine is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with a 2,5-difluorophenyl group at the 4-position and an amine group at the 3-position. The incorporation of fluorine atoms into the aromatic ring significantly influences its chemical and biological properties, making it a compound of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Difluorophenyl)pyridin-3-amine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically employs a palladium catalyst and an arylboronic acid as the coupling partner. For instance, the reaction between 4-bromo-3-aminopyridine and 2,5-difluorophenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2,5-Difluorophenyl)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives with different substitution patterns.
Substitution: The fluorine atoms on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be employed in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
4-(2,5-Difluorophenyl)pyridin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: The compound can be used in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of 4-(2,5-Difluorophenyl)pyridin-3-amine involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function by forming strong interactions with the active site or binding pocket. The exact pathways involved depend on the specific biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2,5-Difluorophenylpyridine: Similar structure but lacks the amine group.
3-Aminopyridine: Contains the amine group but lacks the difluorophenyl substitution.
4-(2,4-Difluorophenyl)pyridin-3-amine: Similar structure with different fluorine substitution pattern.
Uniqueness
4-(2,5-Difluorophenyl)pyridin-3-amine is unique due to the specific positioning of the fluorine atoms and the amine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
4-(2,5-Difluorophenyl)pyridin-3-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activity. The presence of fluorine atoms in the phenyl ring enhances its chemical reactivity and biological interactions, making it a candidate for various therapeutic applications, including antimicrobial and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is C11H8F2N. The structure consists of a pyridine ring substituted at the third position with an amino group and at the fourth position with a 2,5-difluorophenyl group. This specific arrangement is believed to enhance its binding affinity to biological targets.
The mechanism of action for this compound involves its interaction with specific enzymes and receptors. The fluorine substituents increase the compound's lipophilicity and binding affinity, allowing it to modulate the activity of various molecular targets crucial for cellular processes. This modulation can lead to therapeutic effects against diseases such as cancer and bacterial infections.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effective inhibition of growth. For instance, studies have shown that this compound can inhibit Escherichia coli with notable efficacy .
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines. The mechanism appears to involve the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. By inhibiting DHFR, the compound disrupts nucleotide synthesis, leading to reduced cell viability in cancerous cells .
Case Studies
- Inhibition of Dihydrofolate Reductase : A study highlighted that fluorinated pyridine derivatives, including this compound, effectively inhibited DHFR with high affinity. This inhibition was linked to decreased viability in cancer cell lines such as breast and colon cancer cells .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial effects of this compound against E. coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µM, showcasing its potential as an antibacterial agent .
Data Tables
Biological Activity | Target | IC50 (µM) | Effect |
---|---|---|---|
Antimicrobial | E. coli | 10 | Significant growth inhibition |
Anticancer | Dihydrofolate reductase | 0.21 | Reduced viability in cancer cells |
Properties
Molecular Formula |
C11H8F2N2 |
---|---|
Molecular Weight |
206.19 g/mol |
IUPAC Name |
4-(2,5-difluorophenyl)pyridin-3-amine |
InChI |
InChI=1S/C11H8F2N2/c12-7-1-2-10(13)9(5-7)8-3-4-15-6-11(8)14/h1-6H,14H2 |
InChI Key |
UVSQKHLNGSZEPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C2=C(C=NC=C2)N)F |
Origin of Product |
United States |
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